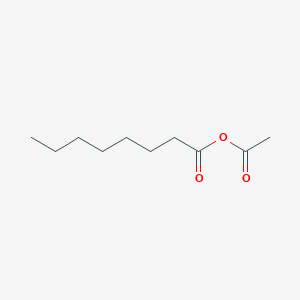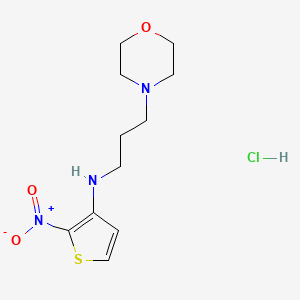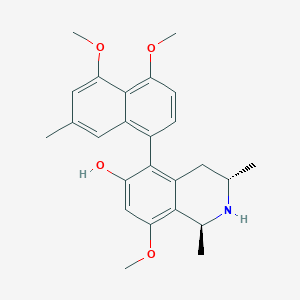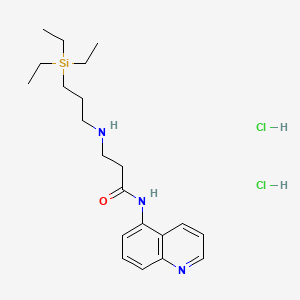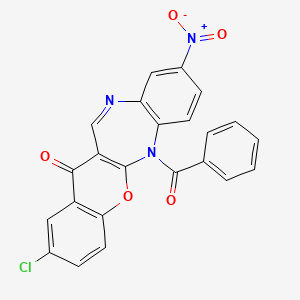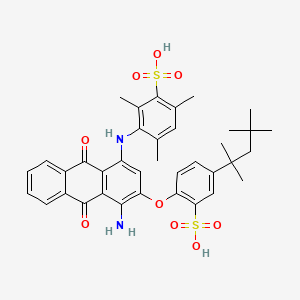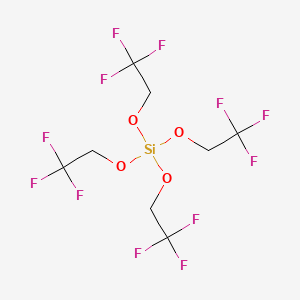
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester is a chemical compound with the formula C8H8F12O4Si. This compound is characterized by its high molecular weight of 424.214 g/mol and a boiling point of 165-166°C at 750 Torr .
Métodos De Preparación
The synthesis of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester typically involves the reaction of silicic acid with 2,2,2-trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve the use of advanced techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes. Detailed studies are required to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester can be compared with other similar compounds such as:
Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester: This compound has a similar structure but different ester groups, leading to variations in properties and applications.
Tetraethyl silicate: Another silicon-based ester with different alkyl groups, used in various industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Propiedades
Número CAS |
338-39-6 |
|---|---|
Fórmula molecular |
C8H8F12O4Si |
Peso molecular |
424.21 g/mol |
Nombre IUPAC |
tetrakis(2,2,2-trifluoroethyl) silicate |
InChI |
InChI=1S/C8H8F12O4Si/c9-5(10,11)1-21-25(22-2-6(12,13)14,23-3-7(15,16)17)24-4-8(18,19)20/h1-4H2 |
Clave InChI |
MRBWGPMSUYEXDQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)O[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


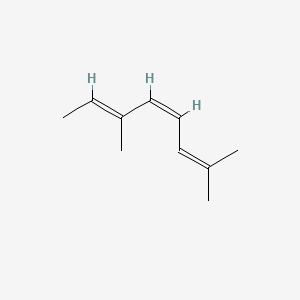
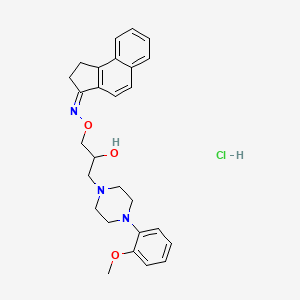
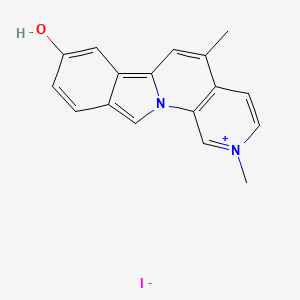

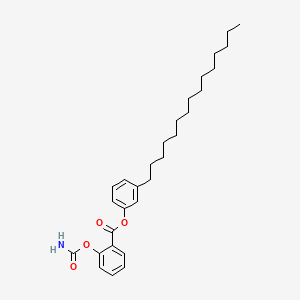
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
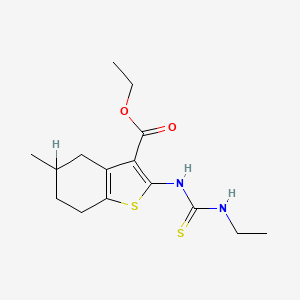
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
